An In-depth Technical Guide on the Core Chemical Properties of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol
An In-depth Technical Guide on the Core Chemical Properties of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole alkaloids and their derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological potential. Their tricyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide focuses on the core chemical properties of a specific derivative, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. While experimental data for this particular compound is limited in publicly accessible literature, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry and biological activities of structurally related carbazole compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar aminocarbazole derivatives.
Chemical Properties
While specific experimental data for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol are not extensively reported, its fundamental chemical properties can be derived from its structure and from predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | PubChem |
| Molecular Weight | 226.27 g/mol | GSRS |
| Monoisotopic Mass | 226.11061 Da | PubChem |
| Predicted XlogP | 3.1 | PubChem |
| Stereochemistry | Achiral | GSRS |
| Predicted pKa (strongest acidic) | 9.8 (Phenolic OH) | ChemAxon |
| Predicted pKa (strongest basic) | 4.5 (Aromatic Amine) | ChemAxon |
Note: Predicted values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis
A plausible and efficient route for the synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol involves the nitration of a 5,8-dimethyl-9H-carbazol-3-ol precursor, followed by the reduction of the nitro group to an amine. This method is a standard and widely used approach for the introduction of an amino group onto an aromatic ring.
Experimental Protocol: A Generalizable Two-Step Synthesis
Step 1: Nitration of 5,8-dimethyl-9H-carbazol-3-ol
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Dissolution: Dissolve 5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in a minimal amount of glacial acetic acid with gentle warming.
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Acidification: To the solution, add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring while maintaining the temperature below 10°C in an ice bath.
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Nitration: Prepare a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent). Add this nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.
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Isolation: The precipitated 6-nitro-5,8-dimethyl-9H-carbazol-3-ol is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Step 2: Reduction of 6-nitro-5,8-dimethyl-9H-carbazol-3-ol
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Suspension: Suspend the synthesized 6-nitro-5,8-dimethyl-9H-carbazol-3-ol (1 equivalent) in ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
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Hydrogen Source: To this suspension, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.
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Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Filtration: After the reaction is complete, the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.
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Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed two-step synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol have not been extensively documented, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on related carbazole derivatives suggests several potential therapeutic applications for this compound.
Table of Potential Biological Activities of Carbazole Derivatives
| Biological Activity | Description |
| Anticancer | Many carbazole derivatives exhibit potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Mechanisms often involve the inhibition of key signaling pathways like p38 MAPK and the reactivation of tumor suppressor genes such as p53.[1][2] |
| Neuroprotective | Carbazole alkaloids isolated from natural sources have demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5][6][7] |
| Anti-inflammatory | Certain synthetic carbazoles have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the p38 MAPK pathway.[8][9] |
| Antimicrobial | Carbazole derivatives have been reported to have broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[10][11] |
Illustrative Signaling Pathway: Inhibition of p38 MAPK by a Carbazole Derivative
The anti-inflammatory effects of some carbazole compounds have been attributed to their ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of the cellular response to inflammatory stimuli. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a carbazole derivative.
Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.
Conclusion
6-Amino-5,8-dimethyl-9H-carbazol-3-ol is a promising, yet understudied, member of the pharmacologically significant carbazole family. While direct experimental data is limited, this guide provides a solid foundation for future research by outlining its core chemical properties, a feasible synthetic route, and highlighting its potential biological activities based on extensive studies of related compounds. The information presented herein should empower researchers to further investigate the therapeutic potential of this and other novel aminocarbazole derivatives. Further experimental validation of the predicted properties and proposed biological activities is highly encouraged to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. echemcom.com [echemcom.com]
- 11. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
(Hypothetical structure, for illustration)